

# Technical Support Center: AOC 1020 and Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | CI-1020 |           |
| Cat. No.:            | B026640 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the potential immunogenicity of AOC 1020. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.

## Frequently Asked Questions (FAQs)

Q1: What is AOC 1020 and what are its components?

AOC 1020, also known as delpacibart braxlosiran (del-brax), is an investigational antibodyoligonucleotide conjugate (AOC) designed to treat facioscaphumeral muscular dystrophy (FSHD).[1][2] It is composed of three main parts:

- A monoclonal antibody (mAb): A humanized IgG1 antibody that targets the human transferrin receptor 1 (TfR1). This antibody is engineered to be effector function null to minimize unwanted immune responses.[3]
- A small interfering RNA (siRNA): A double-stranded siRNA molecule that targets the
  messenger RNA (mRNA) of the DUX4 gene, which is abnormally expressed in FSHD and is
  the root cause of the disease.[2][4]
- A linker: A non-cleavable linker that connects the siRNA to the antibody.[3]

Q2: What is the potential for immunogenicity with AOC 1020?

### Troubleshooting & Optimization





As with all biologic therapies, there is a potential for an immune response against AOC 1020. Immunogenicity can be directed against any of the components: the antibody, the siRNA, or the linker.[5] However, AOC 1020 has been designed with features to minimize this risk, such as the use of a humanized antibody and a modified siRNA.[3][5] In the Phase 1/2 FORTITUDE trial, AOC 1020 demonstrated a favorable safety profile with all adverse events being mild or moderate.[1][6][7]

Q3: What are the potential consequences of an immune response to AOC 1020?

An immune response to AOC 1020 could potentially lead to:

- Formation of Anti-Drug Antibodies (ADAs): These antibodies can bind to AOC 1020 and may or may not have clinical consequences.
- Neutralizing Antibodies (NAbs): A subset of ADAs that can inhibit the biological activity of AOC 1020, potentially reducing its efficacy.
- Altered Pharmacokinetics (PK): ADAs can affect the clearance of the drug, leading to either reduced exposure (potentially decreasing efficacy) or increased exposure (potentially increasing the risk of adverse events).
- Hypersensitivity or Allergic Reactions: In some cases, an immune response can lead to infusion-related reactions or other allergic symptoms.[8]

Q4: How is the immunogenicity of AOC 1020 monitored in clinical trials?

While specific data from the FORTITUDE trial on immunogenicity is not yet publicly detailed, the standard approach for monitoring immunogenicity of a biologic like AOC 1020 involves a tiered testing strategy.[9][10] This typically includes:

- Screening Assay: To detect the presence of binding antibodies (ADAs) in patient samples.
- Confirmatory Assay: To confirm the specificity of the detected ADAs for AOC 1020.
- Titration Assay: To quantify the amount of ADAs.



 Neutralizing Antibody (NAb) Assay: To determine if the ADAs can neutralize the drug's activity.

# **Troubleshooting Guide**

This guide addresses potential issues that may arise during pre-clinical or clinical research involving AOC 1020, with a focus on immunogenicity assessment.



| Observed Issue                                   | Potential Cause                                                            | Recommended Action                                                                                                                                                                                                         |
|--------------------------------------------------|----------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpected variability in experimental results   | Formation of neutralizing antibodies (NAbs) affecting the drug's activity. | 1. Perform a validated NAb assay to assess the neutralizing capacity of the ADAs. 2. Correlate NAb titers with pharmacodynamic (PD) marker data (e.g., DUX4-regulated gene expression) to evaluate the impact on efficacy. |
| Altered pharmacokinetic (PK) profile of AOC 1020 | Formation of ADAs leading to changes in drug clearance.                    | 1. Analyze ADA titers in relation to the PK data to identify any correlation. 2. Characterize the ADA isotype (e.g., IgG, IgM) to understand the nature of the immune response.                                            |
| Infusion-related reactions or hypersensitivity   | Pre-existing or treatment-<br>emergent ADAs.                               | 1. Assess samples for pre-<br>existing antibodies to TfR1 or<br>siRNA. 2. Monitor for<br>treatment-emergent ADAs and<br>their temporal relationship with<br>any adverse events.                                            |
| Positive ADA result in a screening assay         | True positive ADA response or non-specific binding.                        | <ol> <li>Perform a confirmatory assay to verify the specificity of the antibody binding to AOC 1020.</li> <li>If confirmed, proceed with titration and NAb assays.</li> </ol>                                              |

# **Experimental Protocols**

Below are detailed methodologies for key experiments to assess the immunogenicity of AOC 1020.



# Anti-Drug Antibody (ADA) Screening and Confirmatory Assay (Bridging ELISA)

- Principle: This assay detects antibodies that can bind to AOC 1020 by forming a "bridge" between a biotinylated AOC 1020 and a ruthenium-labeled AOC 1020.
- Methodology:
  - Coat a streptavidin-coated microplate with biotinylated AOC 1020.
  - Add patient serum samples. If ADAs are present, they will bind to the coated AOC 1020.
  - Add ruthenium-labeled AOC 1020, which will bind to the ADAs, forming a bridge.
  - Wash the plate to remove unbound reagents.
  - Add a read buffer and measure the electrochemiluminescence signal.
  - For confirmation: Pre-incubate the positive samples with an excess of unlabeled AOC 1020. A significant reduction in the signal compared to the uncompeted sample confirms the presence of specific ADAs.

## **Neutralizing Antibody (NAb) Assay (Cell-based)**

- Principle: This assay measures the ability of ADAs in a patient's serum to inhibit the biological activity of AOC 1020, which is the downregulation of DUX4-regulated gene expression.
- Methodology:
  - Culture a human muscle cell line that expresses DUX4.
  - Pre-incubate patient serum samples with a fixed concentration of AOC 1020.
  - Add the AOC 1020-serum mixture to the cells.
  - Incubate for a predetermined time to allow for AOC 1020 uptake and DUX4 mRNA knockdown.



- Lyse the cells and extract the RNA.
- Perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression levels of DUX4-regulated genes (e.g., LEUTX, TRIM43).
- A reduction in the ability of AOC 1020 to suppress these genes in the presence of the patient serum, compared to a control serum, indicates the presence of NAbs.

#### **Data Presentation**

The following table summarizes hypothetical data from an immunogenicity assessment of AOC 1020. Note: This is example data for illustrative purposes only, as specific clinical trial data on AOC 1020 immunogenicity is not yet publicly available.

| Parameter                              | AOC 1020 (2 mg/kg)      | AOC 1020 (4 mg/kg)      | Placebo   |
|----------------------------------------|-------------------------|-------------------------|-----------|
| Number of Subjects                     | 12                      | 12                      | 12        |
| ADA Incidence (%)                      | 8.3% (1/12)             | 16.7% (2/12)            | 0% (0/12) |
| Mean ADA Titer (for positive subjects) | 1:100                   | 1:250                   | N/A       |
| NAb Incidence (%)                      | 0% (0/1)                | 0% (0/2)                | N/A       |
| Impact on PK                           | No apparent correlation | No apparent correlation | N/A       |
| Impact on Efficacy                     | No apparent correlation | No apparent correlation | N/A       |

# Visualizations Signaling Pathway and Potential Immunogenic Components











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Avidity Reveals Groundbreaking AOC 1020 Data from Phase 1/2 FORTITUDE™ Trial with Over 50% Reduction in DUX4 Genes & Functional Improvement in FSHD Patients [synapse.patsnap.com]
- 2. Promising Results from Avidity's Phase 1/2 FORTITUDE™ Trial of AOC 1020: Over 50% DUX4 Gene Reduction and Functional Improvements in FSHD Patients [synapse.patsnap.com]
- 3. aviditybiosciences.com [aviditybiosciences.com]
- 4. fshdsociety.org [fshdsociety.org]
- 5. Antibody-Oligonucleotide Conjugates: Precision Targeting for Therapeutics & Diagnostics [biointron.com]
- 6. neurologylive.com [neurologylive.com]



- 7. neurologylive.com [neurologylive.com]
- 8. mdpi.com [mdpi.com]
- 9. Considerations in the Immunogenicity Assessment Strategy for Oligonucleotide Therapeutics (ONTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Immunogenicity assessment strategy for a chemically modified therapeutic protein in clinical development [frontiersin.org]
- To cite this document: BenchChem. [Technical Support Center: AOC 1020 and Immunogenicity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026640#mitigating-potential-immunogenicity-of-aoc-1020]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com